molecular formula C16H21FN2O5S B5342566 5-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-3-methyl-5-oxopentanoic acid

5-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-3-methyl-5-oxopentanoic acid

Cat. No.: B5342566
M. Wt: 372.4 g/mol
InChI Key: DNRJHCYNFHBJCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-3-methyl-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include water for hydrolysis, bases such as sodium hydroxide for acid-base reactions, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions include the corresponding carboxylate salts from hydrolysis and various substituted derivatives from nucleophilic substitution.

Mechanism of Action

The mechanism of action of 5-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl sulfone group and piperazine ring are known to interact with various biological targets, potentially affecting enzyme activity and receptor binding . The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 5-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-3-methyl-5-oxopentanoic acid apart is its combination of a fluorophenyl sulfone group with a piperazine ring and a carboxylic acid group. This unique structure provides a versatile platform for chemical modifications and potential biological activities.

Properties

IUPAC Name

5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3-methyl-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O5S/c1-12(11-16(21)22)10-15(20)18-6-8-19(9-7-18)25(23,24)14-4-2-13(17)3-5-14/h2-5,12H,6-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRJHCYNFHBJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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